molecular formula C9H11NO B1294739 (2,3-Dihydrobenzofuran-2-yl)methanamine CAS No. 21214-11-9

(2,3-Dihydrobenzofuran-2-yl)methanamine

Cat. No. B1294739
CAS RN: 21214-11-9
M. Wt: 149.19 g/mol
InChI Key: ASPSZCAHOMXPBE-UHFFFAOYSA-N
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Patent
US08193183B2

Procedure details

To a solution of 2-(2,3-dihydro-benzofuran-2-ylmethyl)-isoindole-1,3-dione (0.97 g, 3.47 mmol) in MeOH (15 mL) and CH2Cl2 (5 mL) is added hydrazine (0.55 mL, 17.4 mmol). After 20 h at rt, the mixture is filtered off and the filtrate is concentrated. The residue is diluted with water (50 mL), and extracted with CH2Cl2 (2×50 mL). The extracts are dried (MgSO4), filtered, and concentrated to afford C-(2,3-dihydro-benzofuran-2-yl)-methylamine, which is used for a next step without further purification. LCMS: RT=1.25 minutes; MS: 150 (M+H).
Name
2-(2,3-dihydro-benzofuran-2-ylmethyl)-isoindole-1,3-dione
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH2:3][CH:2]1[CH2:10][N:11]1C(=O)C2C(=CC=CC=2)C1=O.NN>CO.C(Cl)Cl>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH2:3][CH:2]1[CH2:10][NH2:11]

Inputs

Step One
Name
2-(2,3-dihydro-benzofuran-2-ylmethyl)-isoindole-1,3-dione
Quantity
0.97 g
Type
reactant
Smiles
O1C(CC2=C1C=CC=C2)CN2C(C1=CC=CC=C1C2=O)=O
Name
Quantity
0.55 mL
Type
reactant
Smiles
NN
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
ADDITION
Type
ADDITION
Details
The residue is diluted with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts are dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
O1C(CC2=C1C=CC=C2)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.